Benzyl 2-[6-(3-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate
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Overview
Description
Benzyl 2-[6-(3-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of Benzyl 2-[6-(3-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate typically involves multiple steps. One common method includes the use of the Suzuki reaction for the functionalization of the benzimidazole moiety . The reaction conditions often involve the use of palladium catalysts and boronic acids or esters as reagents. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
Benzyl 2-[6-(3-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring, using reagents like alkyl halides. The major products formed depend on the specific reagents and conditions used in these reactions.
Scientific Research Applications
Benzyl 2-[6-(3-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its derivatives have shown promise in antiviral and antimicrobial research.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl 2-[6-(3-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate involves its interaction with various molecular targets. It can bind to specific enzymes or receptors, inhibiting their activity and thereby affecting cellular processes. The exact pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to Benzyl 2-[6-(3-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate include other benzimidazole derivatives such as:
2-Phenylbenzimidazole: Known for its anticancer properties.
8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline: Exhibits fluorescence and has applications in material science. The uniqueness of this compound lies in its specific structural features and the resulting biological activities.
Properties
Molecular Formula |
C26H25N5O5 |
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Molecular Weight |
487.5 g/mol |
IUPAC Name |
benzyl 2-[6-(3-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C26H25N5O5/c1-16-17(2)31-22-23(27-25(31)30(16)19-11-8-12-20(13-19)35-4)28(3)26(34)29(24(22)33)14-21(32)36-15-18-9-6-5-7-10-18/h5-13H,14-15H2,1-4H3 |
InChI Key |
DTQGKWHUQHCMBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC(=CC=C4)OC)N(C(=O)N(C3=O)CC(=O)OCC5=CC=CC=C5)C)C |
Origin of Product |
United States |
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